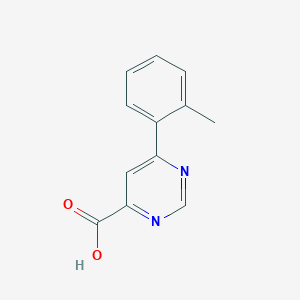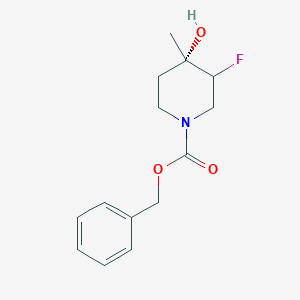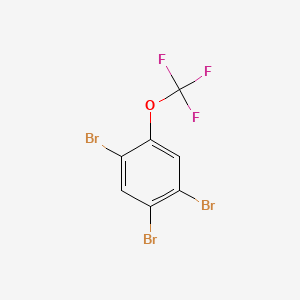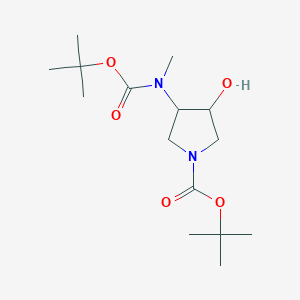
(3R,4R)-3-fluoro-3-methyl-piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-3-fluoro-3-methyl-piperidin-4-ol is a chiral compound with a piperidine ring structure It is characterized by the presence of a fluorine atom and a methyl group at the 3rd position and a hydroxyl group at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-fluoro-3-methyl-piperidin-4-ol can be achieved through several methods. One common approach involves the use of chiral starting materials and enantioselective reactions to ensure the desired stereochemistry. For instance, the compound can be synthesized via a multi-step process starting from commercially available piperidine derivatives. Key steps may include fluorination, methylation, and hydroxylation reactions under controlled conditions to achieve the desired stereochemistry and functional groups.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors for efficient reaction control and purification techniques such as crystallization or chromatography to obtain high-purity product. The choice of reagents and catalysts is crucial to ensure high yield and selectivity in the industrial setting.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4R)-3-fluoro-3-methyl-piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other functional groups such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or organolithium reagents for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the fluorine atom may result in a variety of substituted piperidine derivatives.
Applications De Recherche Scientifique
(3R,4R)-3-fluoro-3-methyl-piperidin-4-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes involving piperidine derivatives.
Industry: The compound can be used in the production of agrochemicals, flavors, and fragrances due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (3R,4R)-3-fluoro-3-methyl-piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The fluorine atom and hydroxyl group play crucial roles in its binding affinity and selectivity. The compound may modulate the activity of its targets through various pathways, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (3R,4R)-3-fluoro-3-methyl-piperidin-4-ol include other fluorinated piperidine derivatives and chiral piperidines with different substituents. Examples include (3R,4R)-4-fluoro-1-(6-(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide and (1S,3R,4R)-8,10-dihydroxyfenchone 10-O-β-D-glucoside .
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both a fluorine atom and a hydroxyl group. These features contribute to its distinct chemical reactivity and potential for selective biological interactions, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C6H12FNO |
|---|---|
Poids moléculaire |
133.16 g/mol |
Nom IUPAC |
(3R)-3-fluoro-3-methylpiperidin-4-ol |
InChI |
InChI=1S/C6H12FNO/c1-6(7)4-8-3-2-5(6)9/h5,8-9H,2-4H2,1H3/t5?,6-/m1/s1 |
Clé InChI |
LAHZTLAEFVDQON-PRJDIBJQSA-N |
SMILES isomérique |
C[C@]1(CNCCC1O)F |
SMILES canonique |
CC1(CNCCC1O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


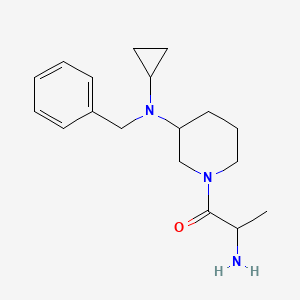
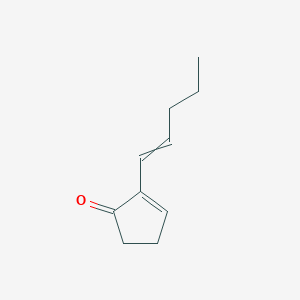
![2-amino-5-ethenyl-7-(1-phenylethyl)-3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14771153.png)

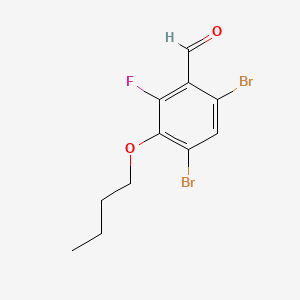
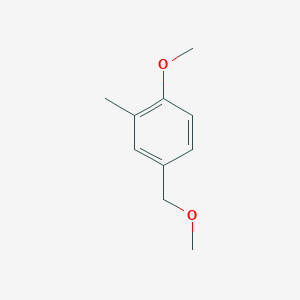
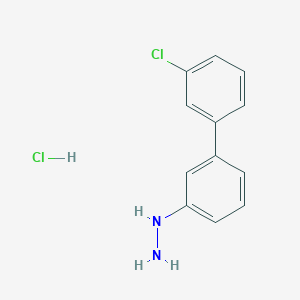
![5-amino-3-[(2S,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B14771193.png)

